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Compound of Interest

Compound Name: Cyclohexanemethanol-d11
CAS No.: 1215077-50-1
Cat. No.: B579964
Get Quote
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Executive Summary & Compound Identity

Cyclohexanemethanol-d11 (CAS: 1215077-50-1) is the isotopically labeled analog of
cyclohexanemethanol, where the cyclohexane ring is fully deuterated (

).[1] It is primarily utilized as an internal standard in mass spectrometry (LC-MS/GC-MS) and as
a mechanistic probe in NMR spectroscopy.

Understanding its solubility profile is critical for accurate stock solution preparation, preventing
precipitation in aqueous buffers during biological assays, and optimizing extraction protocols.[1]
Due to the Principle of Isotopic Similarity, the solubility profile of the d11-analog closely mirrors
its protio-parent (Cyclohexanemethanol, CAS 100-49-2), with minor thermodynamic deviations
attributable to the deuterium isotope effect.[1]

Chemical Identity
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Parameter Details
Compound Name (Cyclohexyl-d11)methanol
CAS Number 1215077-50-1

Chemical Formula

Molecular Weight ~125.26 g/mol (vs. 114.19 g/mol for protio)

A fully deuterated cyclohexane ring attached to

Structure a protonated hydroxymethyl group (

)-[21[3][4][5]

Colorless liquid or low-melting solid (mp ~19°C).

Physical State
[3]

Solubility Profile & Solvent Compatibility[6]

The following data aggregates empirical data from the parent compound and theoretical
corrections for the deuterated analog. Cyclohexanemethanol-d11 is an amphiphilic molecule;
the lipophilic

ring drives solubility in organics, while the

group provides limited water miscibility.[1]

Table 1: Solubility in Common Organic Solvents (at
25°C)
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- Estimated o
Solubility . Application
Solvent Class Solvent ] Saturation
Rating Notes
(mg/mL)
Ideal for primary
Alcohols Methanol High Miscible stock solutions
(LC-MS).
Preferred for
Ethanol High Miscible biological spiking
(low toxicity).
Universal solvent
Polar Aprotic DMSO High Miscible for bio-assays;
hygroscopic.
Standard carrier
Acetonitrile High Miscible for Reverse-
Phase LC.
Used in
) o synthesis;
DMF High Miscible -
difficult to
remove.
Excellent for
) Dichloromethane ) o
Chlorinated High >500 mg/mL liquid-liquid
(DCM) .
extraction (LLE).
Common NMR
Chloroform High >500 mg/mL solvent (
).
Good for
Ethers THF High Miscible synthetic
reactions.
Lower solubility
Hydrocarbons Hexane Moderate ~50-100 mg/mL due to polarity of

-OH group.
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Critical: Risk of
~0.7 mg/mL (6 S
Aqueous Water (pH 7) Low M) precipitation
m
upon dilution.[6]

Technical Insight: While often listed as "slightly soluble™ in water, the lipophilicity of the
deuterated ring (LogP ~1.9 + isotope effect) means aqueous buffers should always contain a

co-solvent (e.g., 1-5% DMSO or Methanol) to maintain stability.[1]

Technical Deep Dive: The Deuterium Isotope Effect

Researchers must account for subtle physicochemical differences between the d11 and dO
forms.

Hydrophobicity and Retention Time

The C-D bond is shorter (approx. 0.005 A) and has a lower molar volume than the C-H bond.
This results in the Deuterium Isotope Effect on Lipophilicity.

o Effect: Cyclohexanemethanol-d11 is slightly less lipophilic than its protio-analog in
Reverse-Phase Chromatography (RPC) due to reduced dispersion forces with the C18
stationary phase.

e Observation: In LC-MS, the d11 peak may elute slightly earlier than the dO analyte. This is
critical when setting integration windows.

Solubility Thermodynamics

e Molar Volume: The d11 analog has a slightly smaller molar volume.

e H-Bonding: The
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group remains protonated; therefore, hydrogen bonding capability (donor/acceptor) is
identical to the parent.[1]

« Conclusion: Solubility differences are negligible for general preparative work (gravimetric
error > isotope error), but thermodynamic activity in saturated solutions may vary by <1%.[1]

Experimental Protocols
Workflow Visualization: Solubility Determination

The following diagram outlines the "Saturation Shake-Flask" method, the gold standard for
validating solubility for critical assays.

Start: Solubility Determination

1. Excess Addition
Add solid d11-analog to
fixed solvent volume until undissolved

2. Equilibration
Agitate at 25°C for 24-48h
(Thermomixer)

3. Phase Separation
Centrifuge or Filter (0.22 pum)
(Temp controlled)

Check pH shift
(for aqueous buffers)

4. Quantification
Analyze supernatant via
HPLC-UV or GC-FID

5. Calculation
Determine concentration vs.
Calibration Curve
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Figure 1: Standard workflow for determining thermodynamic solubility of deuterated standards.

Protocol A: Preparation of Stable Stock Solutions (LC-
MS)

Objective: Create a 1 mg/mL primary stock solution.

Weighing: Accurately weigh 10.0 mg of Cyclohexanemethanol-d11 into a 20 mL amber
glass scintillation vial.

o Note: Use an anti-static gun; deuterated compounds are expensive and often static-prone.

Solvent Addition: Add 10.0 mL of LC-MS grade Methanol.

o Why Methanol? It prevents esterification (unlike ethanol/acids) and is easily evaporated if
solvent exchange is needed.

Dissolution: Vortex for 30 seconds. Sonication is rarely needed but can be used for 1 minute
if the compound was stored cold and is viscous.

Storage: Store at -20°C. Stable for >12 months.

o Caution: Ensure the cap is PTFE-lined to prevent evaporation and concentration drift.

Protocol B: Avoiding "Crash-Out" in Aqueous Assays

Objective: Dosing the standard into a cell culture or enzymatic assay (aqueous buffer).

» Prepare Working Solution: Dilute the Methanol stock (Protocol A) 100-fold into DMSO to
create a 10 ug/mL secondary stock.

e Spike: Add the DMSO working solution to the aqueous buffer.

o Rule of Thumb: Keep final DMSO concentration < 1% (v/v).
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o Limit: Do not exceed 50 pg/mL final concentration in water to avoid micro-precipitation,
which acts as a "silent error” in concentration data.[1]

Solvent Selection Decision Tree

Choose the correct solvent based on your downstream analytical technique.

CDCI3
(Good solubility, standard)

DMSO-d6

NMR Spectroscopy (If OH exchange study needed)

Methanol
(Universal, easy evap)

Application? LC-MS Quantitation

Acetonitrile
(If MeOH reacts)

DMSO (<1%)

Eollegieal Asssy (Universal carrier)

Ethanol
(Alt. to DMSO)

Click to download full resolution via product page
Figure 2: Solvent selection logic based on analytical requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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